[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and various substituents such as bromine, nitro, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of [(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, forming new derivatives
Scientific Research Applications
[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The presence of functional groups such as nitro and trifluoromethyl enhances its binding affinity and specificity .
Comparison with Similar Compounds
[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidine derivatives, such as:
- [(5E)-5-{3-methoxy-4-(octyloxy)benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- [(5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- [(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of bromine, nitro, and trifluoromethyl groups in this compound distinguishes it from other derivatives and contributes to its specific properties and applications .
Properties
Molecular Formula |
C19H9Br2F3N2O6S2 |
---|---|
Molecular Weight |
642.2 g/mol |
IUPAC Name |
2-[(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C19H9Br2F3N2O6S2/c20-10-3-8(5-14-17(29)25(7-15(27)28)18(33)34-14)4-11(21)16(10)32-13-2-1-9(19(22,23)24)6-12(13)26(30)31/h1-6H,7H2,(H,27,28)/b14-5+ |
InChI Key |
PXJSDGKYVGIXED-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2Br)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=S)S3)CC(=O)O)Br |
Origin of Product |
United States |
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